(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid
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Overview
Description
The compound “(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid” is a type of organic compound. It is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds related to this structure has been a topic of research. One approach relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .Molecular Structure Analysis
The molecular structure of this compound is characterized by its 8-azabicyclo[3.2.1]octane scaffold . This structure is a key component of tropane alkaloids .Chemical Reactions Analysis
In terms of chemical reactions, one example involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone . This reaction afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Scientific Research Applications
Synthesis and Chemical Properties
- The compound was synthesized using a multiple-step route, starting from (2S, 5R)-5-((benzyloxy)amino) piperidine-2-carboxylate oxalate and characterized by various techniques like IR, 1H NMR, HRMS, and single crystal X-ray crystallography (Xiao‐Hui Liu et al., 2017).
- Bridged heterocycles were synthesized from cis-pyrrolidine-2,4-dicarboxylic acids, forming bicyclic imides with a 3,6-diazabicyclo[3.2.1]octane skeleton (K. Kudryavtsev, 2010).
Biomedical Research
- The compound was found to have in vivo anti-inflammatory properties, demonstrated through a standard acute carrageenan-induced paw oedema method in rats (Xiao‐Hui Liu et al., 2017).
Structural Analysis and Reactivity
- The compound’s structure was analyzed using crystallography techniques to understand its molecular structure and potential for further derivatization (A. Bicknell & N. Hird, 1996).
- Research on the synthesis and reactivity of related bicyclic compounds derived from tartaric acid and α-amino acids, exploring conformationally constrained dipeptide isosteres (A. Guarna et al., 1999).
Advanced Organic Synthesis Techniques
- Innovative synthesis approaches like solid phase azomethine ylide cycloaddition have been employed to create 1,5-diazabicyclo[3.3.0]octane-2-carboxylic acids, a class of highly functionalized rigid templates (A. Bicknell & N. Hird, 1996).
- The use of diastereoselective techniques, such as the aza-Prins reaction, has been applied to create complex molecular structures, providing a route towards asymmetric synthesis of certain bicyclic compounds (Alejandro Mahía et al., 2017).
Future Directions
Properties
IUPAC Name |
(2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-13(18)12-7-6-11-8-15(12)14(19)16(11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHGLONVYIYIOU-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-25-7 |
Source
|
Record name | (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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